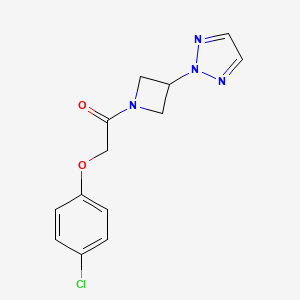

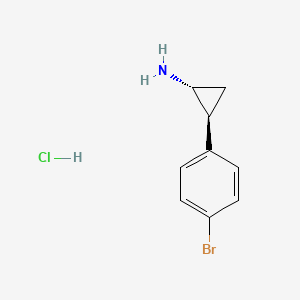

![molecular formula C17H23F3N2O3 B2770497 2-(Hexylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid CAS No. 1025773-21-0](/img/structure/B2770497.png)

2-(Hexylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(Hexylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid” is a chemical compound with the molecular formula C17H23F3N2O3 and a molecular weight of 360.3771. It is intended for research use only and is not suitable for human or veterinary use1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “2-(Hexylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid”. However, the synthesis of similar compounds often involves complex organic reactions. More detailed information might be available in specialized chemical literature or databases.Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography. Unfortunately, I couldn’t find specific information on the molecular structure of “2-(Hexylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid”.Chemical Reactions Analysis

The chemical reactions involving “2-(Hexylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid” would depend on its chemical structure and the conditions under which the reactions are carried out. Unfortunately, I couldn’t find specific information on the chemical reactions of this compound.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. Unfortunately, I couldn’t find specific information on the physical and chemical properties of “2-(Hexylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid”.Wissenschaftliche Forschungsanwendungen

Improved Access to Quinolinones

Marull et al. (2004) discussed the condensation of anilines with Et 4,4,4-trifluoroacetoacetate to afford 4,4,4-trifluoro-3-oxobutaneanilides, precursors to quinolinones, through a process that can be optimized by adding water to the reaction mix while removing ethanol by distillation. This methodology is essential for synthesizing complex fluorinated compounds, which are valuable in pharmaceutical and material sciences (Marull, Lefebvre, & Schlosser, 2004).

Hydroxylation and N-iodophenylation of N-arylamides

Itoh et al. (2002) explored the reaction of anilides with phenyliodine(III) bis(trifluoroacetate) (PIFA), leading to the introduction of a hydroxy group or an N-iodophenyl group depending on the substituents on the anilide. This work highlights the versatility of anilides in organic synthesis, allowing for functional group transformations that are significant in the development of new chemical entities (Itoh, Sakamoto, Miyazawa, & Kikugawa, 2002).

Perfluoro-tert-butyl Hydroxyproline in 19F NMR

Tressler and Zondlo (2014) synthesized (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, demonstrating their application in 19F NMR for sensitive detection in peptides. The unique conformational preferences of these amino acids make them valuable tools in probing the structure of peptides and proteins, offering insights into their three-dimensional structure and interactions (Tressler & Zondlo, 2014).

Enantiomerically Pure Hydroxy-butanoic Acid Derivatives

Gautschi, Schweizer, and Seebach (1994) developed a method to prepare enantiomerically pure 3-hydroxy-3-trifluoromethyl-propionic acid and esters, showcasing the synthesis of complex fluorinated molecules with potential applications in medicinal chemistry and material science (Gautschi, Schweizer, & Seebach, 1994).

Supramolecular Hydrogels with Controlled Stability

Wu et al. (2007) discussed the formation of supramolecular hydrogels from simple building units, demonstrating the ability to control gel structure and stability through molecular assembly. This research is particularly relevant to the development of novel biomaterials for drug delivery and tissue engineering (Wu, Tang, Chen, Yan, Li, & Wang, 2007).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Proper handling and disposal procedures should be followed when working with chemicals to minimize risks. Unfortunately, I couldn’t find specific safety and hazard information for “2-(Hexylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid”.

Zukünftige Richtungen

The future directions for research on “2-(Hexylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid” would depend on the results of current studies. As this compound is intended for research use only1, it could be studied in various scientific fields, including organic chemistry, medicinal chemistry, and pharmacology.

Please note that the information provided is based on the limited data available and may not be fully comprehensive. For more detailed information, please refer to specialized chemical literature or databases.

Eigenschaften

IUPAC Name |

2-(hexylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23F3N2O3/c1-2-3-4-5-9-21-14(16(24)25)11-15(23)22-13-8-6-7-12(10-13)17(18,19)20/h6-8,10,14,21H,2-5,9,11H2,1H3,(H,22,23)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIDYCJCZJDCQKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC(CC(=O)NC1=CC=CC(=C1)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Hexylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(furan-2-yl)-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2770414.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2770416.png)

![(2E)-3-phenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2770418.png)

![N'-[4-(4-methylphenoxy)butanoyl]pyridine-2-carbohydrazide](/img/structure/B2770426.png)

![N-[(1R,3R)-3-(morpholin-4-yl)spiro[3.3]heptan-1-yl]prop-2-enamide](/img/structure/B2770429.png)

![5-(1,2-dithiolan-3-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pentanamide](/img/structure/B2770434.png)

![2-amino-4-(4-bromophenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2770437.png)